Parishin

Neuroprotection Cognitive Enhancement In Vivo Pharmacology

Select Parishin for your neuroprotection or cognitive research to leverage its unique prodrug advantage over gastrodin: prolonged in vivo half-life and sustained active metabolite exposure ideal for long-term dosing studies. Parishin C demonstrates significant cognitive efficacy at just 15 mg/kg—10x more potent than gastrodin (no effect at 150 mg/kg). Parishin A serves as a potent AChE inhibitor (IC50 14.5 μM) for Alzheimer's models and the most potent XOD inhibitor from G. elata (IC50 3.11 μg/mL) for gout studies. Sourced from Gastrodia elata rhizome with rigorous ≥98% HPLC purity verification.

Molecular Formula C45H56O25
Molecular Weight 996.9 g/mol
Cat. No. B150448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin
Molecular FormulaC45H56O25
Molecular Weight996.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1
InChIKeyWYKQPGOKTKQHQG-SHGJSZTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parishin Procurement Guide: Baselines for Neuroprotective Glycoside Research


Parishin is a class of phenolic glucoside compounds primarily isolated from the rhizome of Gastrodia elata, a traditional Chinese medicinal plant [1]. These compounds, which include parishin, parishin A, B, C, and E, are esters formed by gastrodin and citric acid at various carboxyl sites [2]. Parishins are noted for their neuroprotective, antioxidant, and cognitive-enhancing properties [3].

Why Parishin Outperforms Gastrodin: A Comparative Procurement Case


While both parishin and its core structural component gastrodin are derived from Gastrodia elata, their pharmacological profiles diverge significantly due to the presence of additional citric acid moieties in parishins [1]. Direct comparative studies demonstrate that parishin and its derivatives exhibit superior potency in cognitive enhancement models and distinct pharmacokinetic behaviors compared to free gastrodin, making generic substitution scientifically invalid [2]. For instance, parishin administration yields a longer duration of action for gastrodin in vivo than administering gastrodin itself, indicating a unique prodrug-like advantage [3].

Quantitative Parishin Evidence: Differentiating Data for Informed Selection


Parishin C Demonstrates Superior Cognitive Enhancement In Vivo vs. Gastrodin

In a scopolamine-induced cognitive deficit model, parishin C significantly improved spatial learning and memory at doses of 15 and 50 mg/kg, while gastrodin showed no significant effect even at 150 mg/kg [1]. In vivo long-term potentiation (LTP) recordings showed that parishin C (5, 10, 20 mg/kg) and parishin (10, 30, 100 mg/kg) reversed LTP suppression in a dose-dependent manner, whereas gastrodin at 100 mg/kg only showed a modest trend [2].

Neuroprotection Cognitive Enhancement In Vivo Pharmacology

Parishin A Achieves Potent AChE Inhibition (IC50 14.5 μM) with Superior Binding Affinity

Parishin A was identified as the most potent acetylcholinesterase (AChE) inhibitor among tested compounds from red Gastrodia elata, with an IC50 of 0.0145 mM (14.5 μM) [1]. It exhibited the highest binding stability in ultrafiltration-LC screening (binding degree 98.85%, recovery 99.39%) and a favorable binding energy of -82.65 ± 4.24 kcal/mol in molecular dynamics simulations [2].

Alzheimer's Disease AChE Inhibition Molecular Docking

Parishin A Exhibits Strong Xanthine Oxidase Inhibition (IC50 3.11 μg/mL) Comparable to Allopurinol

In a comprehensive high-throughput screening study, parishin A demonstrated the strongest xanthine oxidase (XOD) inhibition among tested Gastrodia elata compounds, with an IC50 of 3.11 μg/mL [1]. This potency approaches that of the clinical drug allopurinol (IC50 = 0.79 μg/mL), while gastrodin and p-hydroxybenzyl alcohol showed mixed inhibition patterns [2].

Gout Hyperuricemia Xanthine Oxidase Inhibition

Parishin Administration Prolongs Gastrodin Exposure (t1/2 and MRT) vs. Free Gastrodin

Following intragastric administration in rats, parishin (116 mg/kg) led to significantly higher elimination half-life (t1/2) and mean residence time (MRT) for its metabolite gastrodin compared to an equimolar dose of free gastrodin (100 mg/kg) [1]. This indicates that parishin acts as a prodrug, providing a more sustained release of gastrodin.

Pharmacokinetics Prodrug Drug Delivery

Parishin Binds 5-HT1A Receptor with High Affinity (Ki = 1.54 nM) as a Serotonergic Agonist

Parishin is characterized as a potent agonist of the serotonin 5-HT1A receptor, with a binding affinity (Ki) of 1.54 nM . This high-affinity interaction is linked to functional activity in assays measuring [35S]GTPγS binding (EC50 = 34 nM) and reversal of phencyclidine-induced deficits in animal models .

Serotonin 5-HT1A Agonist Neurology

Parishin Procurement Scenarios: Aligning Evidence with Research Needs


In Vivo Cognitive Enhancement and Neuroprotection Studies

Researchers requiring a compound with validated in vivo efficacy for improving learning and memory in rodent models should prioritize parishin or parishin C over gastrodin. As demonstrated, parishin C is effective at significantly lower doses (15 mg/kg) compared to gastrodin, which shows no effect at 150 mg/kg [1]. This potency advantage is critical for studies with limited compound availability or when minimizing off-target effects is essential.

Alzheimer's Disease and Cholinergic Dysfunction Research

For projects focused on acetylcholinesterase (AChE) inhibition as a therapeutic strategy for Alzheimer's disease, parishin A is a superior candidate. Its IC50 of 14.5 μM and high binding stability make it a potent tool for modulating acetylcholine levels [2]. Its ability to bind to both the free enzyme and enzyme-substrate complex provides a unique mechanistic angle for research [3].

Gout and Hyperuricemia Mechanistic Studies

Investigators studying xanthine oxidase (XOD) inhibition for gout should select parishin A as a reference standard for natural product inhibitors. With an IC50 of 3.11 μg/mL, it is the most potent XOD inhibitor from Gastrodia elata and serves as a competitive inhibitor, offering a distinct pharmacological profile compared to mixed-type inhibitors like gastrodin [4].

Pharmacokinetic and Prodrug Formulation Development

When sustained in vivo exposure to gastrodin is required, parishin is the preferred compound due to its prodrug nature. Administering parishin results in a significantly longer elimination half-life and mean residence time for its active metabolite gastrodin compared to administering free gastrodin [5]. This makes parishin ideal for long-term dosing studies or for developing novel sustained-release formulations.

Quote Request

Request a Quote for Parishin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.